1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol
Overview
Description
1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a dimethyl-indole moiety linked to a methylamino-propan-2-ol chain, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propan-2-ol Chain: The dimethyl-indole is reacted with an appropriate alkyl halide to introduce the propan-2-ol chain.
Methylamino Substitution:
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where it can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol can be compared with other indole derivatives such as:
1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol: This compound has a similar structure but with a hydroxy-ethylamino group instead of a methylamino group, which may result in different biological activities.
1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol: This derivative features a piperazine ring, which can enhance its binding affinity to certain receptors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol, a compound with the molecular formula C14H20N2O and CAS Number 77872-43-6, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The molecular weight is 232.32 g/mol, and it is categorized under specialty chemicals. Its structural features suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing indole structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, alkaloids with indole structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Indole Alkaloid A | 0.0039 | S. aureus |
Indole Alkaloid B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, indole derivatives have demonstrated antifungal activity. For example, certain derivatives exhibit MIC values ranging from 16.69 to 78.23 µM against Candida albicans . This suggests that this compound may also possess antifungal capabilities.
Anticancer Activity
Indole derivatives are being explored for their anticancer properties. For instance, compounds that share structural similarities with this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The introduction of specific substituents can enhance potency and selectivity against cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of indole-based compounds often correlates with their structural modifications. Research has shown that varying the substituents on the indole ring can significantly impact the compound's efficacy against different biological targets .
Key Findings in SAR Studies:
- Substituent Positioning : The position of methyl groups on the indole ring influences both solubility and interaction with biological targets.
- Functional Groups : The presence of amino groups enhances binding affinity to certain receptors, increasing biological activity.
- Metabolic Stability : Modifications aimed at improving metabolic stability can lead to prolonged action in vivo .
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- GSK-3β Inhibitors : A study focused on pyrimidoindoles demonstrated that structural modifications could enhance potency while improving metabolic stability . These findings indicate a promising avenue for developing new therapeutic agents based on similar frameworks.
- Antileishmanial Activity : Research on endoperoxides revealed that modifications in structure could lead to effective treatments against Leishmania donovani, suggesting that similar strategies could be applied to optimize the activity of this compound .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(methylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-11(2)16(9-12(17)8-15-3)14-7-5-4-6-13(10)14/h4-7,12,15,17H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDKPZRTNVRHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202401 | |
Record name | 2,3-Dimethyl-α-[(methylamino)methyl]-1H-indole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-19-3 | |
Record name | 2,3-Dimethyl-α-[(methylamino)methyl]-1H-indole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801228-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-α-[(methylamino)methyl]-1H-indole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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